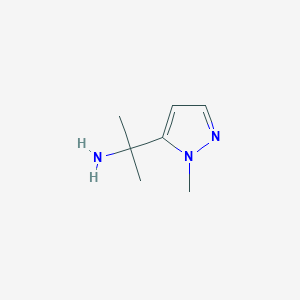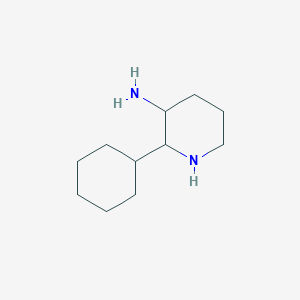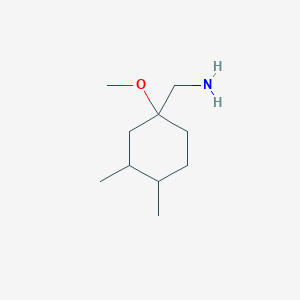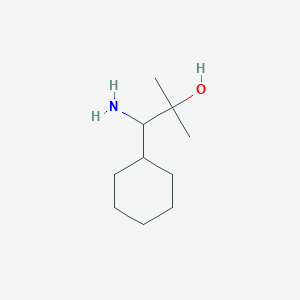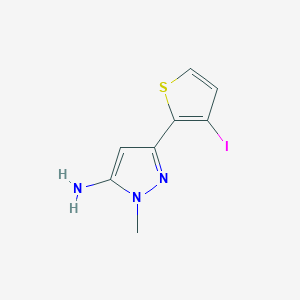
3-(3-Iodothiophen-2-yl)-1-methyl-1H-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Iodothiophen-2-yl)-1-methyl-1H-pyrazol-5-amine is a heterocyclic compound that features both thiophene and pyrazole rings. The presence of iodine in the thiophene ring and the methyl group in the pyrazole ring makes this compound unique and potentially useful in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Iodothiophen-2-yl)-1-methyl-1H-pyrazol-5-amine typically involves the iodocyclization of 1-mercapto-3-yn-2-ols derivatives. This reaction is carried out with molecular iodine in the presence of sodium bicarbonate at room temperature in acetonitrile as the solvent . The process involves the formation of a dihydrothiophene intermediate, which is then oxidized to yield the desired iodothiophene derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to ensure high yield and purity. The use of continuous flow reactors could also be considered to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(3-Iodothiophen-2-yl)-1-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom in the thiophene ring can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) are used for oxidation.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various thiophene derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
3-(3-Iodothiophen-2-yl)-1-methyl-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a potential candidate for biological studies, including enzyme inhibition and receptor binding assays.
Medicine: It may have potential therapeutic applications due to its ability to interact with biological targets.
Industry: The compound can be used in the development of organic semiconductors and other advanced materials
Mechanism of Action
The mechanism of action of 3-(3-Iodothiophen-2-yl)-1-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The iodine atom in the thiophene ring and the methyl group in the pyrazole ring contribute to its binding affinity and specificity. The compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Iodothiophene: Lacks the pyrazole ring and methyl group, making it less complex.
1-Methyl-1H-pyrazol-5-amine: Lacks the thiophene ring and iodine atom.
Thiophene Derivatives: Various thiophene derivatives with different substituents can be compared based on their chemical and biological properties
Uniqueness
3-(3-Iodothiophen-2-yl)-1-methyl-1H-pyrazol-5-amine is unique due to the combination of the iodothiophene and methylpyrazole moieties
Properties
Molecular Formula |
C8H8IN3S |
|---|---|
Molecular Weight |
305.14 g/mol |
IUPAC Name |
5-(3-iodothiophen-2-yl)-2-methylpyrazol-3-amine |
InChI |
InChI=1S/C8H8IN3S/c1-12-7(10)4-6(11-12)8-5(9)2-3-13-8/h2-4H,10H2,1H3 |
InChI Key |
HLCRVUWBHCRZFS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2=C(C=CS2)I)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]piperidine](/img/structure/B13270201.png)
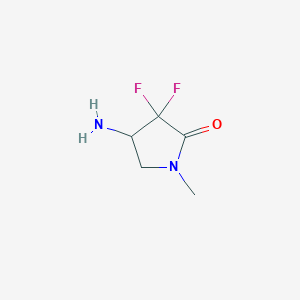
![1-[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13270204.png)
![3-{[1-(3,5-Difluorophenyl)ethyl]amino}propan-1-ol](/img/structure/B13270208.png)
![4-[(Cyclopropylmethyl)amino]pentan-1-ol](/img/structure/B13270212.png)
![1,2-Dimethyl-2-[(propan-2-yloxy)methyl]cyclopentan-1-ol](/img/structure/B13270220.png)

amine](/img/structure/B13270231.png)
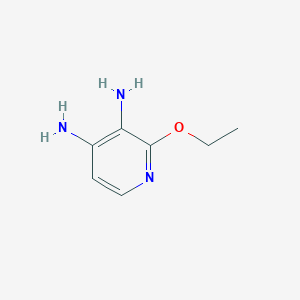
![1-{3-Azabicyclo[3.1.1]heptan-6-yl}piperidin-2-one](/img/structure/B13270248.png)
